7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine class of heterocyclic compounds. Its molecular structure includes a purine core substituted with various functional groups, making it of interest in medicinal chemistry and pharmacology. The compound is characterized by its potential pharmacological activities, particularly in the realm of neuropharmacology.
The compound can be synthesized from various precursors, including 4-fluorobenzyl derivatives and piperazine derivatives, through specific chemical reactions. It has been referenced in multiple scientific studies and chemical databases, indicating its relevance in ongoing research.
This compound can be classified under:
The synthesis of 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione typically involves multi-step organic reactions. The following general method outlines the synthesis:
The synthesis may require the use of solvents such as dimethylformamide or ethanol and may involve refluxing or stirring under inert atmospheres to prevent oxidation or hydrolysis.
The molecular formula of this compound is , with a molecular weight of approximately 407.46 g/mol. The structural features include:
The compound's structural data can be represented in various formats, including SMILES and InChI:
CC1=C(NC(=O)N1C(=O)C2=CN(C(=O)N=C2C(=O)C3=CC=C(C=C3)F)C2=CN(C(=O)N=C2C(=O)C4=CC=CC=C4)C=C3
InChI=1S/C22H25FN4O2/c1-14(23)10-5-6-12(20(28)26)21(27)17(24)11-15(22(29)30)18(25(2)16(11)19(27)28)7-8-13(18)9/h5-6,10H,7-9H2,1-4H3
The primary chemical reactions involving this compound include:
These reactions often require specific catalysts or conditions (e.g., base catalysis for nucleophilic substitution), and purification methods such as recrystallization or chromatography are typically employed to isolate the final product.
The mechanism by which 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione exerts its effects is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures often exhibit activity as selective serotonin reuptake inhibitors or have effects on dopaminergic pathways.
The physical properties of this compound include:
Chemical properties encompass:
7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has potential applications in:
This compound exemplifies the ongoing exploration in medicinal chemistry aimed at discovering new therapeutic agents with improved efficacy and safety profiles.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5